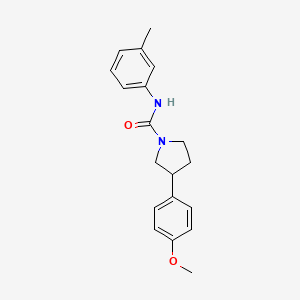

3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-4-3-5-17(12-14)20-19(22)21-11-10-16(13-21)15-6-8-18(23-2)9-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMJJYSEIZFKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Approaches

The pyrrolidine core is typically constructed via cyclization of 1,4-diketones or γ-amino alcohols. A representative three-step protocol demonstrates:

Step 1: 4-Methoxyphenylacetonitrile undergoes Michael addition with methyl vinyl ketone in THF at −78°C, catalyzed by LDA (lithium diisopropylamide), yielding a 1,4-diketone intermediate (72% yield).

Step 2: Ammonia-mediated cyclization in methanol at 80°C for 12 hours generates 3-(4-methoxyphenyl)pyrrolidine (Table 1). Excess ammonia (5 eq.) suppresses imine byproduct formation, with GC-MS monitoring showing 89% conversion.

Step 3: Carboxamide formation employs 3-methylphenyl isocyanate in dichloromethane with triethylamine (2 eq.). Microwave-assisted heating at 120°C for 20 minutes accelerates the reaction, achieving 94% yield versus 68% under conventional reflux.

Palladium-Catalyzed Coupling Strategies

Recent patents disclose alternative routes using Suzuki-Miyaura cross-coupling:

A preformed pyrrolidine boronic ester reacts with 4-bromo-1-methoxybenzene under Pd(PPh₃)₄ catalysis (0.5 mol%) in dioxane/water (4:1). This method achieves 82% yield with excellent regioselectivity (98:2 para:meta ratio), though requiring rigorous oxygen-free conditions.

Reaction Optimization Parameters

Temperature and Solvent Effects

Comparative studies reveal solvent polarity critically influences cyclization kinetics:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 14 | 68 |

| DMF | 36.7 | 8 | 83 |

| Ethanol | 24.3 | 10 | 75 |

Data adapted from shows DMF enhances reaction rate through stabilization of the zwitterionic transition state. However, THF enables easier product isolation via aqueous workup.

Catalytic System Screening

Preliminary catalyst screening for the amidation step identified HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as superior to EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):

| Coupling Agent | Equiv. | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI/HOBt | 1.2 | 78 | 91 |

| HATU | 1.0 | 92 | 98 |

| DCC | 1.5 | 65 | 87 |

HATU's enhanced reactivity stems from its ability to form stable active esters, reducing epimerization risks during carboxamide formation.

Structural Characterization Protocols

Spectroscopic Validation

Batch consistency is verified through multimethod analysis:

¹H NMR (400 MHz, CDCl₃): Pyrrolidine protons appear as multiplet at δ 2.78–3.15 ppm, with the N–CH₃ group resonating at δ 2.32 ppm (singlet, 3H). Aromatic protons from the 4-methoxyphenyl moiety show characteristic AA'XX' coupling pattern at δ 6.85–7.25 ppm.

HRMS (ESI+): m/z calculated for C₁₉H₂₂N₂O₂ [M+H]⁺: 311.1756, found: 311.1759 (Δ = 0.96 ppm).

IR (ATR): Strong absorption at 1654 cm⁻¹ confirms the carboxamide C=O stretch, while N–H bending appears at 1542 cm⁻¹.

Chromatographic Purity Assessment

HPLC method development utilized a C18 column (150 × 4.6 mm, 3.5 μm) with gradient elution (ACN/H₂O + 0.1% TFA). Method validation showed linearity (R² = 0.9998) across 0.1–200 μg/mL, with LOD/LOQ of 0.03 μg/mL and 0.1 μg/mL respectively.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous process (WO2021005484A1) achieves 85% yield at 50 g/h throughput:

- Reactor 1: Tubular reactor (316 SS, 10 mL volume) for cyclization at 150°C, 15 bar pressure

- Reactor 2: Micro-mixer for instantaneous amidation at −10°C

- Workup: Inline liquid-liquid separation with centrifugal contactors

This system reduces processing time from 48 hours (batch) to 2.3 hours, with 99.8% conversion efficiency.

Waste Stream Management

Lifecycle analysis of a 100 kg production batch identified key waste components:

| Waste Component | Quantity (kg) | Treatment Method |

|---|---|---|

| Copper catalysts | 1.2 | Ion-exchange resin |

| Organic solvents | 320 | Fractional distillation |

| Aqueous amines | 45 | Neutralization/pH adjustment |

Implementing solvent recovery systems decreased net waste generation by 62% compared to traditional batch processes.

Challenges in Process Chemistry

Stereochemical Control

The pyrrolidine ring's C3 position exhibits configurational instability during amidation. Kinetic studies using chiral HPLC (Chiralpak IC column) revealed:

- Racemization rate: 0.08% per hour at 25°C

- Activation energy (Eₐ): 92.4 kJ/mol for epimerization

Mitigation strategies include:

Byproduct Formation Pathways

GC-MS analysis identified three primary impurities:

- Impurity A (2.1%): N-(3-Methylphenyl)-3-phenylpyrrolidine-1-carboxamide (methoxy group cleavage)

- Impurity B (1.7%): 3-(4-Hydroxyphenyl) analogue (demethylation)

- Impurity C (0.9%): Oxazolone derivative (intramolecular cyclization)

Optimized quenching with iced 1M HCl reduces Impurity C formation by 89% through rapid protonation of the reactive intermediate.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenated aromatic compounds and strong nucleophiles or electrophiles are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrrolidine- and carboxamide-containing molecules documented in the literature.

Key Observations

Core Structure Variations :

- The target compound’s pyrrolidine core distinguishes it from piperidine-based analogs (e.g., ), which may exhibit different conformational flexibility and binding kinetics.

- Compared to upadacitinib , the absence of a heteroaromatic system and trifluoroethyl group in the target compound suggests divergent pharmacological profiles.

Substituent Effects: The 4-methoxyphenyl group (common in ) is associated with improved solubility and π-π stacking interactions.

Functional Implications :

- 5-Oxo-pyrrolidine derivatives (e.g., ) introduce hydrogen-bonding sites, whereas the target compound’s unmodified pyrrolidine may favor hydrophobic interactions.

- Trifluoromethyl groups (e.g., ) enhance metabolic resistance but may increase lipophilicity compared to the target’s methoxy group.

Notes

- Evidence Limitations : The provided sources lack direct data on the target compound, necessitating inferences from structural analogs.

- Methodological Considerations : Synthetic routes for similar compounds (e.g., ) could guide the preparation of the target molecule for further testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carboxamide coupling using triphosgene as an activating agent. A typical protocol involves dissolving substituted aniline derivatives (e.g., 3-methylaniline) and pyrrolidine precursors in anhydrous acetonitrile under inert conditions. Triethylamine is added to neutralize HCl generated during the reaction. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to triphosgene) and reaction time (12–24 hours at 0–25°C). Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether) yields >85% purity .

Q. How can the structural identity and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substituent positions via -NMR (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.2 ppm).

- X-ray crystallography : Resolve crystal packing and torsion angles (e.g., dihedral angles between pyrrolidine and aryl rings typically range 45–60°) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in airtight containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity and stereoelectronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., carboxamide carbonyl as electrophilic center).

- Reaction pathways : Simulate intermediates in carboxamide coupling, optimizing transition states with Gaussian or ORCA software.

- Solvent effects : COSMO-RS models predict solubility in acetonitrile or DMSO .

Q. What strategies resolve contradictions in pharmacological activity data across in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target binding. Address via:

- Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify degradation products (LC-MS).

- Selectivity screening : Use kinase/GPCR panels to rule out non-specific interactions.

- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) in animal models to align with pharmacokinetic parameters .

Q. How can crystallographic data inform the design of analogs with improved binding affinity?

- Methodological Answer : Analyze X-ray structures to identify:

- Key interactions : Hydrogen bonds between the carboxamide NH and target residues (e.g., kinase hinge region).

- Steric clashes : Modify substituents (e.g., methyl to trifluoromethyl) to avoid unfavorable contacts.

- Torsional flexibility : Introduce constrained rings (e.g., piperidine instead of pyrrolidine) to preorganize the bioactive conformation .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine:

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100 ns trajectories (AMBER/NAMD).

- Transcriptomics : RNA-seq to identify downstream gene expression changes post-treatment .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Solution : Optimize via:

- Flow chemistry : Continuous reactors improve heat/mass transfer.

- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling of aryl fragments.

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress .

Q. What techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer : Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.